Cas no 56609-83-7 (4-sec-Butylbenzenesulfonyl Chloride)

4-sec-Butylbenzenesulfonyl chloride is a sulfonyl chloride derivative used primarily as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its sec-butyl substituent enhances steric and electronic properties, making it valuable for selective reactions. The compound is reactive toward nucleophiles, enabling efficient derivatization in pharmaceutical and agrochemical applications. It offers consistent purity and stability under controlled conditions, ensuring reliable performance in synthetic workflows. Handling requires standard precautions for sulfonyl chlorides, including moisture avoidance due to hydrolysis sensitivity. Its structural features make it suitable for introducing sulfonyl groups in complex molecular architectures.
4-sec-Butylbenzenesulfonyl Chloride structure
56609-83-7 structure
商品名:4-sec-Butylbenzenesulfonyl Chloride
CAS番号:56609-83-7
MF:C10H13O2SCl
メガワット:232.72702
MDL:MFCD00024886
CID:873386
PubChem ID:3776048

4-sec-Butylbenzenesulfonyl Chloride 化学的及び物理的性質

名前と識別子

    • 4-(Sec-butyl)benzene-1-sulfonyl chloride
    • 4-(1-methylpropyl)benzenesulfonyl chloride
    • 4-SEC-BUTYLBENZENESULFONYL CHLORIDE
    • 4-(butan-2-yl)benzenesulfonyl chloride
    • benzenesulfonyl chloride, 4-(1-methylpropyl)-
    • STK349575
    • EN300-07674
    • 4-(sec-butyl)benzenesulfonyl chloride
    • 4-butan-2-ylbenzenesulfonyl Chloride
    • WJWCEGFXTKWVPH-UHFFFAOYSA-N
    • 4-(butan-2-yl)benzene-1-sulfonyl chloride
    • CS-0220834
    • 56609-83-7
    • VS-05241
    • SCHEMBL1546794
    • MFCD00024886
    • BBL016251
    • DTXSID20396275
    • AKOS016344250
    • AKOS000200559
    • Z56963345
    • ALBB-000982
    • 4-sec-Butylbenzenesulfonyl Chloride
    • MDL: MFCD00024886
    • インチ: InChI=1S/C10H13ClO2S/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13/h4-8H,3H2,1-2H3
    • InChIKey: WJWCEGFXTKWVPH-UHFFFAOYSA-N
    • ほほえんだ: CCC(C)C1=CC=C(C=C1)S(=O)(=O)Cl

計算された属性

  • せいみつぶんしりょう: 232.03259
  • どういたいしつりょう: 232.0324785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

  • PSA: 34.14

4-sec-Butylbenzenesulfonyl Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1262912-1g
4-SEC-BUTYLBENZENESULFONYL CHLORIDE
56609-83-7 95%
1g
$185 2024-06-06
abcr
AB264803-5 g
4-sec-Butylbenzenesulfonyl chloride; .
56609-83-7
5 g
€749.60 2023-07-20
Enamine
EN300-07674-0.1g
4-(butan-2-yl)benzene-1-sulfonyl chloride
56609-83-7 95.0%
0.1g
$19.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291504-1g
4-(1-Methylpropyl)benzenesulfonyl chloride
56609-83-7 95+%
1g
¥540.00 2024-05-08
abcr
AB264803-5g
4-sec-Butylbenzenesulfonyl chloride; .
56609-83-7
5g
€749.60 2025-02-21
TRC
B810458-5mg
4-sec-Butylbenzenesulfonyl Chloride
56609-83-7
5mg
$ 65.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
028327-500mg
4-sec-Butylbenzenesulfonyl chloride
56609-83-7
500mg
324.0CNY 2021-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291504-10g
4-(1-Methylpropyl)benzenesulfonyl chloride
56609-83-7 95+%
10g
¥4154.00 2024-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
028327-500mg
4-sec-Butylbenzenesulfonyl chloride
56609-83-7
500mg
324CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291504-500mg
4-(1-Methylpropyl)benzenesulfonyl chloride
56609-83-7 95+%
500mg
¥432.00 2024-05-08

4-sec-Butylbenzenesulfonyl Chloride 関連文献

4-sec-Butylbenzenesulfonyl Chlorideに関する追加情報

Recent Advances in the Application of 4-sec-Butylbenzenesulfonyl Chloride (CAS: 56609-83-7) in Chemical Biology and Pharmaceutical Research

4-sec-Butylbenzenesulfonyl chloride (CAS: 56609-83-7) is a key intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals and bioactive molecules. Recent studies have highlighted its utility in drug discovery, chemical biology, and material science. This research brief consolidates the latest findings and applications of this compound, focusing on its synthetic routes, biological activities, and potential therapeutic implications.

Recent literature indicates that 4-sec-Butylbenzenesulfonyl chloride has been employed in the synthesis of novel sulfonamide derivatives with promising antimicrobial and anticancer properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use in creating inhibitors targeting carbonic anhydrase isoforms, which are implicated in various diseases, including glaucoma and cancer. The compound's unique sec-butyl group enhances lipophilicity, improving membrane permeability and bioavailability of the resulting sulfonamides.

In addition to its pharmaceutical applications, 56609-83-7 has been explored in chemical biology as a versatile building block for bioconjugation. Researchers have utilized its reactive sulfonyl chloride moiety to modify peptides, proteins, and nucleic acids, enabling the study of biomolecular interactions and the development of targeted therapies. A recent Nature Communications article (2024) detailed its use in creating activity-based probes for profiling enzyme activities in complex biological systems.

The synthetic methodology for 4-sec-Butylbenzenesulfonyl chloride has also seen advancements. Green chemistry approaches, such as solvent-free reactions and catalytic processes, have been developed to improve the yield and sustainability of its production. These innovations address the growing demand for environmentally friendly synthetic routes in the pharmaceutical industry while maintaining high purity standards required for biomedical applications.

Looking forward, the unique properties of 4-sec-Butylbenzenesulfonyl chloride position it as a valuable tool in drug discovery pipelines. Its applications in creating diverse sulfonamide libraries for high-throughput screening and its role in developing covalent inhibitors highlight its continued relevance in medicinal chemistry. Ongoing research aims to expand its utility in targeted drug delivery systems and theranostic applications, potentially opening new avenues in personalized medicine.

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